molecular formula C25H25Cl2N3O2 B304198 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B304198
M. Wt: 470.4 g/mol
InChI Key: UKERWPKXNIMVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in the growth and spread of cancer cells.

Mechanism of Action

4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide works by inhibiting the activity of a specific enzyme called Bruton's tyrosine kinase (BTK), which is involved in the growth and survival of cancer cells. By blocking the activity of BTK, 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can prevent the proliferation and spread of cancer cells, leading to tumor regression. In addition, 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have immunomodulatory effects, which can enhance the body's immune response to cancer cells.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. In addition, 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to penetrate the blood-brain barrier, making it a potential candidate for the treatment of brain tumors.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. In addition, 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown potent anti-tumor activity in animal models, making it a promising candidate for further development. However, one limitation of 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its relatively low solubility, which can make it difficult to administer at high doses. Furthermore, more research is needed to determine the optimal dosing and scheduling of 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in clinical trials.

Future Directions

There are several potential future directions for research on 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is the development of combination therapies that can enhance the efficacy of 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in the treatment of various types of cancer. In addition, more research is needed to understand the immunomodulatory effects of 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, and how they can be leveraged to improve cancer treatment. Finally, there is a need for further optimization of the synthesis method of 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, to improve the yield and purity of the compound and make it more suitable for large-scale production.

Synthesis Methods

The synthesis of 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps, starting with the reaction of 2,4-dichlorobenzaldehyde with 2,6-dimethylpyridine to form an intermediate compound. This is then reacted with 1,2,3,4-tetrahydroquinoline-6-carboxylic acid to form the final product. The synthesis method has been optimized to improve the yield and purity of 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, making it suitable for use in research and clinical trials.

Scientific Research Applications

4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has shown promising results in preclinical studies, with significant anti-tumor activity observed in animal models. In addition, 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.

properties

Product Name

4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C25H25Cl2N3O2

Molecular Weight

470.4 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C25H25Cl2N3O2/c1-13-6-5-7-20(28-13)30-24(32)21-14(2)29-18-11-25(3,4)12-19(31)23(18)22(21)16-9-8-15(26)10-17(16)27/h5-10,22,29H,11-12H2,1-4H3,(H,28,30,32)

InChI Key

UKERWPKXNIMVOM-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C=C(C=C4)Cl)Cl)C(=O)CC(C3)(C)C)C

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C=C(C=C4)Cl)Cl)C(=O)CC(C3)(C)C)C

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.